molecular formula C9H19N3O B13972803 4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde CAS No. 22764-09-6

4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde

Cat. No.: B13972803
CAS No.: 22764-09-6
M. Wt: 185.27 g/mol
InChI Key: DDKUREMPQDNBOJ-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde is an organic compound with the molecular formula C9H19N3O and an average molecular weight of 185.27 g/mol . This piperazine derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. The piperazine ring is a privileged scaffold in drug discovery, frequently found in molecules designed to interact with biological targets due to its ability to improve solubility and influence the pharmacokinetic properties of lead compounds . This compound is particularly useful for constructing more complex molecules. The terminal carbaldehyde group provides a reactive handle for further chemical transformations, such as nucleophilic additions or reductive aminations, allowing researchers to diversify the molecular structure. The 2-(dimethylamino)ethyl side chain introduces a tertiary amine, which can be protonated under physiological conditions, potentially enhancing the water solubility of the resulting compounds . Piperazine-containing structures are integral to numerous approved therapeutics, and this reagent enables the exploration of novel chemical space within this important class of nitrogen-containing heterocycles . Handling and Safety: This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all appropriate safety protocols.

Properties

CAS No.

22764-09-6

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

4-[2-(dimethylamino)ethyl]piperazine-1-carbaldehyde

InChI

InChI=1S/C9H19N3O/c1-10(2)3-4-11-5-7-12(9-13)8-6-11/h9H,3-8H2,1-2H3

InChI Key

DDKUREMPQDNBOJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1CCN(CC1)C=O

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Method Key Reagents Yield (%) Purification Citation
Reductive Amination NaBH₄, CoCl₂ 45–60 Solvent extraction
Carbamate-Mediated Ethyl chloroformate, HCl 50–65 Acid precipitation
Coupling Reagent BOP-Cl, T3P 23–38 Column chromatography

Critical Considerations

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate carbaldehyde stabilization.
  • Catalyst Efficiency : Cobalt(II) chloride outperforms copper salts in reducing side products.
  • Scale-Up Challenges : Sodium borohydride handling requires strict temperature control to prevent decomposition.

Emerging Techniques

Recent advances include microwave-assisted synthesis (20 minutes vs. 24 hours) and enzymatic formylation, though these lack industrial validation.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-[2-(Dimethylamino)ethyl]piperazine-1-carboxylic acid.

    Reduction: 4-[2-(Dimethylamino)ethyl]piperazine-1-methanol.

    Substitution: Various substituted piperazine derivatives, depending on the nucleophile used.

Scientific Research Applications

4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Pharmacological Activity

Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties/Applications References
4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde 4-(dimethylaminoethyl), 1-carbaldehyde High reactivity (carbaldehyde for derivatization); potential CNS activity due to dimethylamino group.
4-(3-Nitrophenyl)piperazine-1-carbaldehyde 4-(3-nitrophenyl), 1-carbaldehyde Electron-withdrawing nitro group reduces basicity; used in synthetic intermediates for dyes or ligands.
4-Formyl-N-(2-methylprop-2-enyl)piperazine-1-carbothioamide 1-carbothioamide, 4-(2-methylpropenyl) Thioamide group enhances metal chelation; potential antimicrobial applications.
1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one 4-bis(4-methoxyphenyl)methyl, 1-cinnamoyl Bulky aromatic substituents improve binding to biological targets (e.g., antimicrobial, anticancer).
BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine) Dimethylaminoethyl, dichlorophenyl Sigma receptor antagonist; highlights importance of dimethylaminoethyl for receptor interaction.

Physicochemical and Functional Differences

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylaminoethyl group in the target compound increases electron density on the piperazine ring, enhancing its nucleophilicity and solubility in polar solvents. In contrast, nitro groups (e.g., 4-(3-nitrophenyl)piperazine-1-carbaldehyde) reduce basicity and solubility .
  • Carbaldehyde Reactivity: The carbaldehyde group in the target compound allows for facile formation of imines or hydrazones, a feature shared with 4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde (). This reactivity is critical for synthesizing prodrugs or covalent inhibitors .
  • Biological Activity: Piperazine derivatives with aromatic substituents (e.g., MT-45, a psychoactive compound with 1,2-diphenylethyl and cyclohexyl groups) demonstrate the role of lipophilic groups in crossing the blood-brain barrier . The target compound’s dimethylaminoethyl group may similarly influence CNS penetration.

Biological Activity

4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde is a compound that has garnered interest in the pharmaceutical and medicinal chemistry fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine core, which is known for its diverse pharmacological properties. The synthesis of 4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde typically involves the reaction of piperazine derivatives with appropriate aldehydes under controlled conditions to yield the desired product.

Biological Activity

Anticancer Activity:
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit RNA polymerase I (Pol I) transcription, leading to nucleolar stress and subsequent cancer cell death. The biological activity of these compounds is often evaluated using cellular assays, which measure markers such as RPA194 degradation and nucleolin translocation at varying concentrations .

Antimicrobial Activity:
Piperazine derivatives are also noted for their antimicrobial properties. Studies have demonstrated that modifications in the piperazine structure can enhance selectivity against specific pathogens, including Chlamydia and various Gram-positive and Gram-negative bacteria . The activity is often linked to the electronic properties of substituents on the piperazine ring.

Neuropharmacological Effects:
The dimethylamino group in 4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been investigated for their effects on dopamine and serotonin transporters, indicating possible applications in treating neurodegenerative diseases or substance abuse disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Basic Amine Functionality: The presence of a basic amine is essential for activity against various biological targets.
  • Hydrophobicity: The calculated logD values of related compounds suggest that both hydrophilic and hydrophobic characteristics influence permeability and potency .
  • Substituent Effects: Variations in substituents can significantly alter the biological profile, enhancing or diminishing activity against specific targets .

Case Studies

Several studies have explored the biological activities of related piperazine derivatives:

  • Anticancer Studies: A study demonstrated that certain piperazine derivatives could induce apoptosis in cancer cell lines through mechanisms involving nucleolar stress markers . The efficacy was measured at IC50 values ranging from 50 to 70 nM.
  • Antimicrobial Research: Another investigation into antimicrobial agents derived from piperazines revealed selective activity against Chlamydia, with modifications leading to improved efficacy compared to existing treatments .
  • Neuropharmacological Applications: Research into piperazine analogs showed promise as potential therapeutics for cocaine dependence, with compounds exhibiting prolonged effects on dopamine transporter inhibition in animal models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step protocols. Piperazine core formation can be achieved via ethylenediamine and dihaloalkane reactions under basic conditions (e.g., K₂CO₃ in DMF). The dimethylaminoethyl group is introduced via nucleophilic substitution using 2-(dimethylamino)ethyl chloride, followed by formylation with formic acid or DMF/POCl₃. Key parameters include temperature control (0–60°C), solvent selection (e.g., dichloromethane for formylation), and catalyst use (e.g., triethylamine for deprotonation) .
  • Yield Optimization : Purification via column chromatography (silica gel, 10% MeOH/CH₂Cl₂) or recrystallization (Et₂O/hexane) improves purity. Yield discrepancies (>50% vs. <30%) may arise from incomplete formylation or side reactions; monitoring via TLC or LC-MS is critical .

Q. How is the structural integrity of 4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde validated experimentally?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., dimethylaminoethyl CH₂ peaks at δ 2.2–2.5 ppm; aldehyde proton at δ 9.8–10.1 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the planar geometry of the carbaldehyde group .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 228.1712) .

Q. What preliminary biological screening assays are suitable for this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or GPCRs using fluorescence-based activity assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
    • Controls : Include known inhibitors (e.g., imatinib for kinases) and solvent-only blanks to rule out false positives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Strategy :

Systematic Substituent Variation : Replace the dimethylaminoethyl group with bulkier (e.g., diethylamino) or charged (e.g., quaternary ammonium) groups to assess steric/electronic effects .

Carbaldehyde Modifications : Convert to oximes or hydrazones to evaluate stability and target binding .

  • Assays : Pair synthetic analogs with high-throughput screening (HTS) for receptor binding (SPR) or cellular uptake (confocal microscopy with fluorescent tags) .

Q. What computational approaches predict the metabolic stability and target interactions of this compound?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 metabolism, and BBB permeability .
  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with dopamine D3 receptors (PDB: 3PBL) or carbonic anhydrase .
    • Validation : Compare predictions with experimental metabolic stability data from hepatocyte incubation studies (e.g., t₁/₂ in human liver microsomes) .

Q. How can contradictory data on biological activity across studies be resolved?

  • Root Causes : Discrepancies may arise from:

  • Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of the dimethylamino group, affecting receptor affinity .
  • Impurity Interference : Trace aldehydes from incomplete synthesis may skew cytotoxicity results .
    • Resolution :
  • Reproducibility Checks : Standardize protocols (e.g., ATP-based viability assays) across labs.
  • Orthogonal Validation : Confirm activity via SPR (binding kinetics) and animal models (e.g., zebrafish xenografts) .

Methodological Considerations Table

Aspect Recommendations Key Evidence
Synthesis Use DMF/POCl₃ for formylation; purify via flash chromatography (EtOAc/hexane 3:1).
Structural Analysis Combine ¹³C DEPT NMR and XRD to resolve aldehyde conformation.
SAR Optimization Prioritize carbaldehyde derivatives for enhanced blood-brain barrier penetration.
Data Conflict Resolution Validate cytotoxicity with dual assays (MTT and LDH release).

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